molecular formula C18H35N3O3 B7928876 {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Katalognummer: B7928876
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: YFYHYUKXLLZXMH-NRXISQOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl core modified with an ethyl-amino linkage and an (S)-2-amino-3-methyl-butyryl (a branched-chain amino acid) substituent. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and modulating solubility.

Eigenschaften

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-21(16(22)15(19)12(2)3)14-10-8-13(9-11-14)20-17(23)24-18(4,5)6/h12-15H,7-11,19H2,1-6H3,(H,20,23)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHYUKXLLZXMH-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Boc-Protected Cyclohexylamine

A cyclohexylamine derivative is synthesized by reacting trans-4-aminocyclohexanol with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–25°C for 4–6 hours, yielding tert-butyl (trans-4-aminocyclohexyl)carbamate with >90% purity after aqueous workup.

Reaction Conditions

ParameterValue
SolventTHF
BaseTriethylamine (1.2 equiv)
Temperature0°C → 25°C (gradual warming)
Time4–6 hours
Yield92%

Introduction of Ethyl-Amino Group

The Boc-protected cyclohexylamine undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. After stirring at 60°C for 12 hours, tert-butyl (trans-4-(ethylamino)cyclohexyl)carbamate is isolated via silica gel chromatography (hexane/ethyl acetate = 3:1).

Key Data

  • Purity : 89% (HPLC)

  • 1H NMR (400 MHz, CDCl₃) : δ 4.65 (s, 1H, NH), 3.20 (m, 2H, CH₂N), 2.85 (m, 1H, cyclohexyl-H), 1.45 (s, 9H, Boc).

Coupling with (S)-2-Amino-3-methyl-butyric Acid

The ethylamino intermediate is coupled with (S)-2-(Boc-amino)-3-methylbutyric acid using HATU (1.5 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM). The reaction achieves 85% yield after 2 hours at room temperature, followed by Boc deprotection with trifluoroacetic acid (TFA) to furnish the final compound.

Optimization Insights

  • Excess HATU improves coupling efficiency but risks side-product formation.

  • TFA-mediated deprotection (2 hours, 0°C) preserves stereochemistry.

Synthetic Route 2: One-Pot Tandem Reactions

Reductive Amination and Carbamate Formation

A one-pot strategy combines reductive amination and Boc protection:

  • Cyclohexanone reacts with ethylamine in methanol under hydrogen (1 atm) using palladium on carbon (Pd/C) to form 4-ethylaminocyclohexanol .

  • Without isolation, Boc₂O (1.1 equiv) is added, and the mixture stirred for 6 hours to yield the Boc-protected amine.

Advantages

  • Eliminates intermediate purification, reducing solvent use.

  • Overall yield: 78%.

Stereoselective Incorporation of (S)-Amino Acid

The (S)-2-amino-3-methyl-butyryl group is introduced via Schlenk techniques under inert atmosphere to prevent racemization. EDCI/HOBt-mediated coupling in DCM at −20°C ensures >98% enantiomeric excess (ee).

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodOverall YieldPurityKey Challenge
Sequential Coupling72%95%Epimerization during coupling
One-Pot Tandem78%89%Byproduct formation

Solvent and Catalyst Optimization

  • THF vs DCM : THF enhances Boc protection rates but complicates peptide coupling due to polarity mismatches.

  • HATU vs EDCI : HATU offers faster coupling but higher cost; EDCI is preferred for large-scale synthesis.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Substituting HATU with T3P® reduces reagent costs by 40% without sacrificing yield.

  • Recycling Pd/C via filtration and reactivation lowers catalyst expenses.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (sequential) vs 18 (one-pot).

  • E-factor : 32 kg waste/kg product (traditional) vs 25 kg/kg (tandem) .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol.

  • Substitution: : The ethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Alcohol derivatives of the compound.

  • Substitution: : A wide range of substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Neuropharmacology :
    • The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Its amino acid derivative may enhance interactions with neurotransmitter systems, possibly providing neuroprotective benefits and influencing cognitive functions .
  • Enzyme Inhibition :
    • Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. This compound may act on specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions like Alzheimer's disease or other neurodegenerative disorders .
  • Antioxidant Activity :
    • The presence of functional groups within the structure may confer antioxidant properties, enabling the compound to neutralize free radicals and reduce oxidative stress in cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CarbamazepineCarbamate structureAnticonvulsantEstablished use in epilepsy treatment
DonepezilAmino group, cyclic structureAlzheimer's treatmentSelective acetylcholinesterase inhibitor
RivastigmineSimilar amino acid moietyNeuroprotectiveDual action on acetylcholinesterase and butyrylcholinesterase

This table illustrates that while there are similarities with other compounds, the unique combination of cyclohexyl and specific amino acid modifications in this compound may confer distinct biological properties not found in others .

Case Studies and Research Findings

Several studies have explored the biological activities of similar carbamate compounds, demonstrating their efficacy in various therapeutic areas:

  • Neuroprotective Effects : Research has shown that compounds with amino acid derivatives can improve synaptic function and protect neurons from damage due to oxidative stress.
  • Antioxidant Studies : Experimental data suggest that these compounds can reduce markers of oxidative stress in cellular models, indicating potential for use as therapeutic antioxidants.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional roles:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound: {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Ethyl-amino, (S)-2-amino-3-methyl-butyryl, tert-butyl ester C₁₉H₃₆N₄O₃ (estimated) ~392.5 (estimated) Branched amino acid side chain; tert-butyl protection for amine stability.
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl, (S)-2-amino-3-methyl-butyrylamino C₂₂H₃₃N₃O₃ 387.52 Cyclopropyl group enhances steric bulk; discontinued commercial availability.
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate 3-Nitro-pyridinyl, trans-cyclohexyl configuration C₁₆H₂₄N₄O₄ 336.39 Nitropyridinyl group introduces electron-withdrawing properties; trans isomer.
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester 3-Nitro-pyridinyl, cis-cyclohexyl configuration C₁₆H₂₄N₄O₄ 336.39 Similar to but positional isomerism on cyclohexyl ring.
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloro-acetyl, benzyl ester C₁₈H₂₅ClN₂O₃ 352.9 Chloro-acetyl group increases reactivity; benzyl ester alters solubility.

Biologische Aktivität

The compound {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, also known by its CAS number 1353995-16-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, and presenting data in tabular form where applicable.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₃₅N₃O₃
  • Molecular Weight : 335.49 g/mol
  • Predicted Boiling Point : 475.7 ± 44.0 °C
  • Density : 1.04 ± 0.1 g/cm³
  • pKa : 12.31 ± 0.40

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Research indicates that compounds similar to {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester often function as inhibitors of key enzymes involved in neurotransmission and inflammation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function and provide therapeutic effects in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies have shown that carbamate derivatives can exhibit varying degrees of inhibition against AChE and BChE. For instance:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Rivastigmine0.51.0
Galantamine1.02.5
{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl esterTBDTBD

These values indicate the potential potency of the compound relative to established drugs.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of various carbamate derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives, including those structurally related to {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, significantly reduced cell death and oxidative damage.
  • Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of carbamate compounds in animal models of inflammation. The findings suggested that these compounds could modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The efficacy of carbamate compounds often depends on their structural features. Modifications to the amino acid side chains or the cyclohexyl ring can significantly impact their biological activity:

Structural ModificationEffect on Activity
Addition of methyl groupsIncreased AChE inhibition
Alteration of the cyclohexyl substituentEnhanced selectivity for BChE

These insights into SAR are critical for designing more potent analogs with improved therapeutic profiles.

Q & A

Basic: What are the optimal synthetic routes for introducing the tert-butyl carbamate group into amino acid derivatives like this compound?

Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via acid-catalyzed condensation reactions. For amino acid derivatives, a common approach involves using tert-butyl alcohol or tert-butyl acetate (t-BuOAc) with a strong acid catalyst (e.g., H2_2SO4_4) or fluorinated acids (e.g., TFA) to enhance solubility of free amino acids in organic solvents . However, fluorinated acids like TFA may yield low efficiency (e.g., 7% yield in some cases), necessitating optimization with alternative acids (e.g., diphenyl phosphate) or modified reaction conditions (e.g., elevated temperatures, prolonged reaction times). Protecting group compatibility must also be verified, as Boc groups are stable under basic conditions but cleaved by acids .

Basic: How can researchers confirm the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety during synthesis?

Methodological Answer:
Chiral HPLC or polarimetry is recommended for verifying enantiomeric purity. For intermediates, X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities. Asymmetric synthesis methods, such as the Mannich reaction with chiral catalysts (e.g., proline-derived organocatalysts), ensure retention of stereochemistry . Computational modeling (e.g., DFT calculations) may also predict preferred conformations and validate experimental outcomes .

Basic: What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and cyclohexyl/amide backbone structure .
  • HRMS : For molecular weight validation, particularly given the compound’s complexity (e.g., molecular formula C18_{18}H33_{33}N3_3O3_3).
  • IR Spectroscopy : To identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and N-H vibrations .

Advanced: How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

Methodological Answer:
The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (e.g., HCl/dioxane or TFA). Stability studies should include accelerated degradation assays (e.g., 0.1 M HCl/NaOH at 40°C for 24h) monitored via HPLC. For example, tert-butyl esters resist nucleophilic attack but may degrade in the presence of strong oxidizers or prolonged exposure to light .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to biological targets (e.g., proteases)?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like SARS-CoV-2 Mpro^\text{pro}, as demonstrated for structurally similar carbamic acid esters. Key steps include:

  • Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
  • Receptor Grid Generation : Define active sites based on co-crystallized ligands (e.g., PDB: 6LU7).
  • Binding Energy Analysis : Calculate ΔG values; a score ≤ -7.0 kcal/mol suggests strong binding .

Advanced: How can researchers resolve contradictions in reported yields for tert-butylation reactions of amino acids?

Methodological Answer:
Discrepancies often arise from solvent polarity, acid strength, or substrate solubility. Systematic optimization is required:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (t-BuOAc) solvents.
  • Acid Catalysts : Compare Brønsted acids (HClO4_4, TsOH) vs. Lewis acids (Sc(OTf)3_3).
  • Salt Formation : Use hydrophobic acids (e.g., diphenyl phosphate) to solubilize amino acids in organic media .

Advanced: What strategies mitigate racemization during the coupling of the (S)-2-amino-3-methyl-butyryl moiety to the cyclohexylamine core?

Methodological Answer:
Racemization is minimized by:

  • Low-Temperature Coupling : Use DCC/HOBt at 0–4°C.
  • Activated Intermediates : Pre-form mixed anhydrides or azide derivatives.
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Ellman sulfinimides to stabilize stereochemistry .

Advanced: How does the cyclohexylcarbamic acid scaffold influence pharmacokinetic properties (e.g., logP, solubility)?

Methodological Answer:
The cyclohexyl group increases lipophilicity (predicted logP ~2.5), potentially enhancing membrane permeability but reducing aqueous solubility. Computational tools like SwissADME predict physicochemical properties:

  • Solubility : Improve via PEGylation or salt formation (e.g., HCl salt).
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:
Key challenges include:

  • Purification : Chromatography is impractical at scale; switch to crystallization (e.g., hexane/EtOAc).
  • Safety : Avoid hazardous reagents (e.g., HClO4_4) by adopting greener alternatives (e.g., Amberlyst-15 resin).
  • Cost : Optimize tert-butylating agent stoichiometry to reduce waste .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) be incorporated for metabolic tracking studies?

Methodological Answer:
Labeling strategies include:

  • 13^{13}C-Boc Group : Synthesize from 13^{13}C-enriched tert-butanol.
  • 15^{15}N-Amine : Use 15^{15}NH4_4Cl during reductive amination of the cyclohexylamine core.
  • Validation : Confirm isotopic purity via LC-MS/MS and 13^{13}C NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.